ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Description

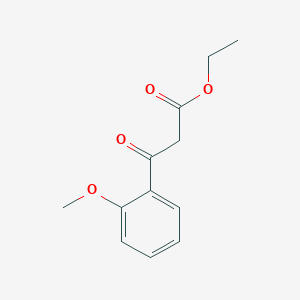

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, also known by its synonym ethyl (2-methoxybenzoyl)acetate, is an organic compound characterized by a central β-keto ester functional group with an ortho-methoxyphenyl substituent. cymitquimica.comtcichemicals.com Its chemical structure lends it a unique reactivity profile that is of considerable interest in synthetic organic chemistry.

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 41607-95-8 | cymitquimica.comguidechem.com |

| Molecular Formula | C12H14O4 | cymitquimica.comguidechem.com |

| Molecular Weight | 222.24 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | tcichemicals.com |

| Synonyms | Ethyl (2-methoxybenzoyl)acetate, 3-(2-Methoxyphenyl)-3-oxopropionic acid ethyl ester | tcichemicals.com |

| InChI Key | KROPYAVVJDXRPH-UHFFFAOYSA-N | sigmaaldrich.com |

β-Keto esters are a class of organic compounds that possess both a ketone and an ester functional group, separated by a methylene (B1212753) group. This arrangement confers a high degree of versatility, making them invaluable intermediates in organic synthesis. The hydrogen atoms on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for the ready formation of enolates. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and condensations.

The utility of β-keto esters extends into medicinal chemistry, where they serve as key starting materials for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures that form the core of many pharmaceutical agents. Their ability to undergo cyclization reactions is particularly important in this regard.

The introduction of an aryl substituent onto the β-keto ester framework, creating an aryl-substituted β-keto ester, significantly influences the compound's reactivity and potential applications. The aromatic ring can be further functionalized with various substituents, allowing for fine-tuning of the molecule's electronic and steric properties. This capability is of great interest in drug discovery and materials science. For instance, research has shown that certain aryl-substituted β-keto esters can act as modulators of biological pathways.

The specific placement of the methoxy (B1213986) group at the ortho position of the phenyl ring in this compound introduces distinct steric and electronic effects that guide its reactivity. This unique substitution pattern makes it a valuable precursor for a range of specialized applications. Research has demonstrated its role as a key reactant in several important transformations. sigmaaldrich.com

One notable area of research involves its use in the synthesis of N-allyl/propargyl enamine carboxylates. Furthermore, it has been employed as a substrate in enantioselective ruthenium-catalyzed hydrogenation reactions, a critical process for producing chiral molecules with high optical purity. sigmaaldrich.com Its utility also extends to hydrosilylation reactions when catalyzed by chiral N-heterocyclic carbene rhodium complexes. sigmaaldrich.com Beyond these applications, the compound has been investigated in the preparation of potential herbicidal agents, highlighting its relevance in agrochemical research. sigmaaldrich.com

A documented synthesis route for this compound involves the reaction of 2'-methoxyacetophenone (B1218423) with diethyl carbonate in the presence of a base like sodium hydride. chemicalbook.com This provides a reliable method for accessing this important synthetic intermediate.

Interactive Table: Research Applications of this compound

| Reaction Type | Role of this compound | Significance | Source |

|---|---|---|---|

| Preparation of N-allyl/propargyl enamine carboxylates | Reactant | Synthesis of versatile nitrogen-containing building blocks. | sigmaaldrich.com |

| Enantioselective Ruthenium-Catalyzed Hydrogenation | Substrate | Production of chiral alcohols, important in asymmetric synthesis. | sigmaaldrich.com |

| Hydrosilylation Reactions | Substrate | Formation of silicon-containing compounds with potential applications in materials science. | sigmaaldrich.com |

| Synthesis of Potential Herbicidal Agents | Precursor | Development of new agrochemicals. | sigmaaldrich.com |

The ongoing exploration of this compound and its reactions continues to be a relevant area of study, offering pathways to novel and functionalized molecules for a variety of scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROPYAVVJDXRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374882 | |

| Record name | Ethyl (2-methoxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41607-95-8 | |

| Record name | Ethyl (2-methoxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41607-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate

Established Synthetic Routes

The primary methods for synthesizing this target compound leverage classic carbon-carbon bond-forming reactions and esterification processes.

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. This reaction involves the base-catalyzed condensation between two ester molecules. For the synthesis of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a "mixed" or "crossed" Claisen condensation is employed.

This approach typically involves the reaction of methyl 2-methoxybenzoate (B1232891) with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide (NaOEt). The mechanism proceeds via the deprotonation of the α-carbon of ethyl acetate by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl 2-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) ion yields the desired β-keto ester. To ensure high yields, a full equivalent of base is necessary to deprotonate the resulting β-keto ester, driving the equilibrium toward the product.

Table 1: Reactants for Mixed Claisen Condensation

| Reactant | Role |

|---|---|

| Methyl 2-methoxybenzoate | Electrophilic ester |

| Ethyl acetate | Nucleophilic ester (enolate precursor) |

| Sodium ethoxide | Base catalyst |

An alternative route to this compound is through the direct esterification of its corresponding carboxylic acid, 3-(2-methoxyphenyl)-3-oxopropanoic acid. This method is a standard Fischer esterification reaction.

The process involves refluxing 3-(2-methoxyphenyl)-3-oxopropanoic acid with an excess of ethanol (B145695), which serves as both the solvent and the reactant. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is reversible, and the removal of water as it is formed can shift the equilibrium towards the formation of the ethyl ester product.

While a direct Knoevenagel condensation does not yield the saturated β-keto ester, a multi-step sequence beginning with a Knoevenagel-type reaction is a viable synthetic strategy. The Knoevenagel condensation characteristically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638), to form an α,β-unsaturated product.

In a potential pathway to the target compound, 2-methoxybenzaldehyde (B41997) is first condensed with an active methylene compound such as diethyl malonate. This reaction, catalyzed by a base, produces an α,β-unsaturated intermediate, ethyl 2-carbethoxy-3-(2-methoxyphenyl)propenoate. This intermediate can then undergo subsequent hydrolysis, decarboxylation, and esterification, or a tandem Knoevenagel condensation-reduction reaction can be employed. In such a tandem process, the α,β-unsaturated intermediate is reduced in situ to yield the final saturated β-ketoester.

A study demonstrated that ene-reductases can catalyze both the Knoevenagel condensation and the subsequent reduction in a one-pot system, providing an efficient route to various saturated α-substituted β-ketoesters.

Precursor Chemistry and Starting Materials

The choice of synthetic route directly dictates the necessary precursors. Each primary pathway relies on commercially available or readily synthesized starting materials.

Table 2: Key Precursors for Synthetic Routes

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents |

|---|---|---|---|

| Claisen Condensation | Methyl 2-methoxybenzoate | Ethyl acetate | Sodium ethoxide, HCl |

| Esterification | 3-(2-Methoxyphenyl)-3-oxopropanoic acid | Ethanol | H₂SO₄ (catalyst) |

| Knoevenagel-type Reaction | 2-Methoxybenzaldehyde | Diethyl malonate | Piperidine, Reducing agent |

The precursor for the esterification route, 3-(2-methoxyphenyl)-3-oxopropanoic acid, can itself be prepared via the hydrolysis of the target ester or other synthetic methods. The starting materials for the Claisen and Knoevenagel routes, such as 2-methoxybenzaldehyde, methyl 2-methoxybenzoate, and diethyl malonate, are common reagents in organic synthesis.

Optimization of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound, key parameters to control include reaction time and temperature.

Studies on similar syntheses, such as the Claisen-Schmidt reaction to form chalcones, have shown that variations in temperature and reactant ratios significantly impact the final yield. For instance, optimizing the synthesis of dihydrobenzofuran neolignans involved testing different solvents, oxidant concentrations, and reaction times to find the best balance between substrate conversion and selectivity. These principles are directly applicable to the synthetic routes for the target compound.

The control of reaction time and temperature is fundamental to the success of condensation reactions.

Claisen Condensation: This reaction often requires careful temperature management. The initial deprotonation of the ester is typically performed at a low temperature to control the formation of the enolate and prevent side reactions. Subsequently, the reaction mixture is often heated to reflux for a specific period to ensure the condensation goes to completion. Insufficient reaction time can lead to low conversion, while excessively long times may promote the formation of degradation products.

Knoevenagel Condensation: The temperature for a Knoevenagel condensation can vary. Some reactions proceed efficiently at room temperature, while others may require gentle heating. For example, the Knoevenagel condensation of 2-methoxybenzaldehyde with thiobarbituric acid using piperidine as a base is conducted in ethanol, and the resulting product can be influenced by equilibration time.

The following table illustrates hypothetical optimization data for a Claisen condensation, based on general principles observed in similar reactions.

Table 3: Illustrative Optimization of a Claisen Condensation

| Entry | Temperature (°C) | Time (hours) | Base (equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | 0 then 80 (reflux) | 2 | 1.05 | 65 |

| 2 | 0 then 80 (reflux) | 4 | 1.05 | 78 |

| 3 | 0 then 80 (reflux) | 6 | 1.05 | 75 (slight degradation) |

| 4 | 25 then 80 (reflux) | 4 | 1.05 | 70 (side products observed) |

This table is for illustrative purposes and represents typical trends in reaction optimization.

Stoichiometric Ratios of Reactants

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired product and minimizing side reactions in a crossed Claisen condensation. To prevent the self-condensation of ethyl acetate, the non-enolizable ester, methyl 2-methoxybenzoate, is generally used in excess. chemistrysteps.comlibretexts.org This ensures that the enolate of ethyl acetate, once formed, preferentially reacts with the more abundant methyl 2-methoxybenzoate.

A typical molar ratio for this type of reaction involves using at least a full equivalent of the base relative to the enolizable ester (ethyl acetate) to drive the reaction towards completion by deprotonating the product β-keto ester. fiveable.me The concentration of the enolizable ester is often kept low by adding it slowly to the reaction mixture containing the base and the non-enolizable ester. chemistrysteps.com

| Reactant | Role | Typical Stoichiometric Ratio (relative to enolizable ester) |

| Methyl 2-methoxybenzoate | Electrophilic acceptor (non-enolizable) | 1.5 - 3.0 equivalents |

| Ethyl acetate | Nucleophilic donor (enolizable) | 1.0 equivalent |

| Strong Base (e.g., Sodium Ethoxide) | Catalyst/Reactant | 1.0 - 1.2 equivalents |

This table presents a generalized summary based on principles of the crossed Claisen condensation. Actual experimental conditions can vary.

Catalyst Systems and Reaction Media

The choice of catalyst and reaction medium significantly influences the efficiency and outcome of the synthesis.

Catalyst Systems: Strong alkoxide bases are the most common catalysts for Claisen condensations. For the synthesis of this compound, sodium ethoxide (NaOEt) is a suitable and frequently employed base. researchgate.net The ethoxide anion is capable of deprotonating ethyl acetate to form the reactive enolate. Another potent base that can be used is sodium hydride (NaH), which irreversibly deprotonates the alcohol formed during the reaction, driving the equilibrium forward. In some specialized applications, very strong bases like lithium amide in liquid ammonia (B1221849) have been utilized for crossed Claisen condensations to minimize side reactions. google.com

Reaction Media: The reaction is typically carried out in an aprotic solvent to prevent protonation of the enolate intermediate. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are common choices. google.com Aromatic hydrocarbons like benzene (B151609) or toluene (B28343) can also be used. The solvent must be dry as the presence of water would consume the base and hydrolyze the esters. In some procedures, an excess of the alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) can be used as the solvent.

| Catalyst System | Reaction Medium | Key Considerations |

| Sodium Ethoxide (NaOEt) | Ethanol, Diethyl ether, Toluene | The base should correspond to the alcohol portion of the ester to avoid transesterification. libretexts.org |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Toluene | Irreversible deprotonation drives the reaction to completion. |

| Lithium Amide (LiNH2) | Liquid Ammonia | Offers high reactivity and can suppress self-condensation. google.com |

This table provides an overview of common systems. The optimal choice depends on the specific reaction scale and desired purity.

Purification and Isolation Techniques

After the reaction is complete, a series of purification and isolation steps are necessary to obtain pure this compound.

The typical workup begins with quenching the reaction mixture, usually by pouring it into an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid) to neutralize the remaining base and protonate the enolate of the β-keto ester product. This is followed by extraction of the organic product into a suitable solvent like diethyl ether or ethyl acetate.

The organic layer is then washed sequentially with water and brine to remove any remaining acid, base, and water-soluble byproducts. After drying the organic extract over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), the solvent is removed under reduced pressure using a rotary evaporator.

The crude product obtained is often an oil and may require further purification. The most common methods for purifying β-keto esters are:

Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Column Chromatography: For smaller scale preparations or to achieve high purity, column chromatography on silica (B1680970) gel is employed. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent to separate the desired product from unreacted starting materials and byproducts.

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Scalability Considerations for Industrial Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scalability:

Heat Management: The Claisen condensation is an exothermic reaction. On a large scale, efficient heat dissipation is crucial to maintain a controlled reaction temperature and prevent runaway reactions. This often requires the use of jacketed reactors with precise temperature control systems.

Reagent Addition: The slow and controlled addition of the enolizable ester (ethyl acetate) to the reaction mixture is critical to minimize self-condensation. chemistrysteps.com On an industrial scale, this requires robust and reliable dosing systems.

Mixing: Efficient mixing is essential to ensure homogeneity and promote contact between the reactants, especially when dealing with slurries (e.g., with sodium hydride). Industrial reactors are equipped with powerful agitators designed for this purpose.

Workup and Extraction: Handling large volumes of flammable organic solvents and aqueous waste during extraction requires specialized equipment and adherence to strict safety protocols. Phase separation on a large scale can be time-consuming, and the use of continuous extraction methods might be considered.

Purification: While distillation is often preferred for large-scale purification due to its lower cost compared to chromatography, the thermal stability of this compound must be carefully evaluated. High-vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition.

Cost of Raw Materials and Reagents: The economic viability of the industrial process is heavily dependent on the cost of starting materials (methyl 2-methoxybenzoate and ethyl acetate) and the base (e.g., sodium ethoxide or sodium hydride).

Waste Management: The generation of aqueous and organic waste streams is an important environmental and economic consideration. Processes that minimize waste or allow for solvent recycling are favored.

A patent for a crossed Claisen condensation process promoted by lithium amide in liquid ammonia highlights a scalable method, detailing the use of a 1000L reactor and outlining the controlled addition of reagents at low temperatures, which addresses some of the key scalability challenges. google.com

Chemical Transformations and Derivatization of Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate

General Reactivity Profiles of β-Keto Esters

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement imparts a distinct reactivity to these molecules. The presence of two carbonyl groups enhances the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls). This allows for the ready formation of a stabilized enolate ion in the presence of a base. jptcp.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. jptcp.com

The dual functionality of β-keto esters, possessing both electrophilic carbonyl carbons and nucleophilic α-carbons, makes them valuable precursors in organic synthesis for creating a wide array of molecular structures. openstax.org They are key intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. stackexchange.com

Specific Reactions Involving the Keto-Ester Moiety

The keto-ester portion of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is the primary site for several important transformations, including reductions and oxidations.

Reduction Reactions to Alcohols

The ketone group of a β-keto ester can be selectively reduced to a secondary alcohol without affecting the ester group by using a mild reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation. askfilo.comyoutube.com In the case of this compound, treatment with NaBH₄ in a protic solvent like methanol (B129727) would yield ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate. askfilo.comaskfilo.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated by the solvent to give the secondary alcohol. khanacademy.org

Table 1: Reduction of the Ketone in a β-Keto Ester

| Reactant | Reagent | Product |

| Ethyl 3-oxobutanoate | NaBH₄, Methanol | Ethyl 3-hydroxybutanoate askfilo.comaskfilo.com |

| This compound | NaBH₄, Methanol | Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate |

Oxidation Reactions to Carboxylic Acids or Ketones

Strong oxidizing agents can cleave the carbon-carbon bond between the carbonyl groups of a β-keto ester. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) in an acidic medium can lead to the formation of carboxylic acids. ijera.com In the case of this compound, this oxidation would likely yield 2-methoxybenzoic acid and oxalic acid, with the ester group potentially being hydrolyzed under the reaction conditions. The oxidation of a similar ketone, 1-(5-ethyl-2-methoxyphenyl)-3-methyl-1-butanone, with potassium permanganate has been reported to yield the corresponding carboxylic acid. researchgate.net

Transformations Involving the Methoxy-Substituted Phenyl Ring

The 2-methoxyphenyl group also influences the reactivity of the molecule, particularly in substitution reactions on the aromatic ring.

Nucleophilic Substitution Reactions

While the benzene (B151609) ring itself is generally unreactive towards nucleophiles, the presence of the methoxy (B1213986) group can influence substitution reactions. The ether linkage of the methoxy group can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr). This reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the formation of a phenol (B47542) and methyl bromide. jptcp.com This type of reaction is a nucleophilic substitution at the methyl group of the ether, not directly on the aromatic ring. jptcp.com

Direct nucleophilic aromatic substitution on the phenyl ring is generally difficult unless there are strong electron-withdrawing groups present on the ring. stackexchange.comlibretexts.org The reactivity of the acyl carbon in the benzoyl group towards nucleophiles is also a key aspect. Nucleophilic acyl substitution reactions are fundamental to the chemistry of carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Condensation and Cyclization Reactions

The ability of β-keto esters to form enolates makes them excellent partners in condensation reactions. One of the most fundamental reactions of this class is the Claisen condensation, where an ester enolate reacts with another ester molecule. masterorganicchemistry.compressbooks.pub A mixed Claisen condensation can occur between two different esters, especially when one of them, like ethyl formate (B1220265) or ethyl benzoate, cannot form an enolate and can only act as the electrophilic acceptor. openstax.org For instance, the Claisen condensation of methyl 2-methoxybenzoate (B1232891) with ethyl acetate (B1210297) would be a potential route to synthesize this compound.

Furthermore, β-keto esters are valuable precursors for the synthesis of heterocyclic compounds through cyclization reactions. For example, they can be used in the Friedländer annulation to produce quinolines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a β-keto ester, in the presence of an acid or base catalyst. jptcp.comjptcp.com The reaction of this compound with an appropriate aniline (B41778) derivative could lead to the formation of substituted quinoline (B57606) structures. scielo.br

Functionalization for Complex Molecule Synthesis

This compound is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations for the construction of more complex molecular architectures. Its characteristic β-keto ester functionality serves as a reactive handle for derivatization, enabling the synthesis of a wide array of heterocyclic and functionalized compounds.

Preparation of N-Allyl/Propargyl Enamine Carboxylates

The synthesis of N-allyl and N-propargyl enamine carboxylates from this compound represents a key transformation, leveraging the reactivity of the β-keto ester moiety. Enamines are typically formed through the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. In this specific case, the reaction of this compound with allylamine (B125299) or propargylamine (B41283) would yield the corresponding N-allyl or N-propargyl enamine carboxylates.

The general reaction mechanism involves the nucleophilic attack of the amine on the ketone carbonyl group of the β-keto ester, followed by dehydration to form the stable enamine. The resulting enamine products are valuable synthetic intermediates, particularly in palladium-catalyzed reactions like the Tsuji-Trost allylation, which allows for the formation of new carbon-carbon bonds. jcbsc.org These enamine derivatives can be further elaborated into more complex structures, including various heterocyclic systems.

A plausible reaction scheme for the formation of these enamines is presented below:

Reaction Scheme:

this compound + Allylamine → Ethyl (E/Z)-3-(allylamino)-3-(2-methoxyphenyl)acrylate

this compound + Propargylamine → Ethyl (E/Z)-3-(propargylamino)-3-(2-methoxyphenyl)acrylate

These reactions are typically carried out in a suitable solvent, and may be facilitated by acid or base catalysis to promote the condensation and subsequent dehydration step. The resulting products are stabilized by conjugation between the enamine nitrogen, the double bond, and the ester carbonyl group.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound is a classic and efficient cyclocondensation reaction. The most common method involves the reaction of the β-keto ester with hydrazine (B178648) or its derivatives. This reaction provides a direct route to highly functionalized pyrazoles, which are a significant class of heterocyclic compounds with diverse applications.

The reaction mechanism proceeds via initial condensation of hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by elimination of ethanol (B145695), leads to the formation of the pyrazolone (B3327878) ring.

General Reaction:

this compound + Hydrazine Hydrate → 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This reaction is typically performed in a protic solvent like ethanol, often with refluxing to drive the reaction to completion. google.comeurjchem.com The resulting pyrazolone can exist in several tautomeric forms. The specific product, 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, is a key intermediate that can be further modified to create a library of pyrazole-based compounds. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one |

Formation of Chromene-Based Hydrazones

The formation of chromene-based hydrazones from this compound is a multi-step synthetic pathway that highlights the versatility of this starting material in building complex heterocyclic systems. While not a direct conversion, a logical synthetic route can be proposed based on established chemical transformations.

A plausible approach involves the initial intramolecular cyclization of this compound to form a chromenone derivative. This can be achieved under acidic conditions, where the ortho-methoxy group can be demethylated to a hydroxyl group, which then participates in a cyclization reaction. The resulting ethyl 2-oxo-2H-chromene-3-carboxylate can then be reacted with hydrazine hydrate. researchgate.netmdpi.com This reaction, however, can lead to different products depending on the reaction conditions. researchgate.netmdpi.comnih.gov To selectively form the desired carbohydrazide, controlled conditions are necessary.

The resulting 2-oxo-2H-chromene-3-carbohydrazide is a key intermediate which can then be condensed with various aldehydes or ketones to furnish a wide array of chromene-based hydrazones. jcbsc.orgresearchgate.net These compounds are of interest due to their potential biological activities.

Proposed Synthetic Pathway:

Cyclization: this compound → Ethyl 2-oxo-2H-chromene-3-carboxylate (requires demethylation and cyclization)

Hydrazinolysis: Ethyl 2-oxo-2H-chromene-3-carboxylate + Hydrazine Hydrate → 2-Oxo-2H-chromene-3-carbohydrazide researchgate.net

Condensation: 2-Oxo-2H-chromene-3-carbohydrazide + Aldehyde/Ketone → N'-Alkylidene/Arylidene-2-oxo-2H-chromene-3-carbohydrazide

This sequence demonstrates how this compound can serve as a precursor to more elaborate chromene-based structures.

Applications in Coumestan (B1194414) Synthesis

This compound can be considered a potential precursor for the synthesis of coumestans, a class of polycyclic compounds known for their estrogenic activity. A reported synthesis of coumestans starts from 2,3-bis(2-methoxyphenyl)-3-oxopropanals. researchgate.net This suggests a synthetic strategy where this compound could be elaborated into a similar intermediate.

A hypothetical pathway could involve the C-acylation of the active methylene group of this compound with a 2-methoxybenzoyl chloride. This would generate a 1,3-dicarbonyl compound which, after subsequent transformations including reduction and oxidation, could yield an intermediate analogous to the one used in the reported coumestan synthesis. researchgate.net

The key steps in such a synthesis would be the formation of the central carbon-carbon bond to link two methoxyphenyl units, followed by cyclization to form the characteristic coumestan ring system. This application underscores the potential of this compound in the synthesis of complex natural product-like scaffolds.

Derivatization to Pyrazolopyrimidine Derivatives

The derivatization of this compound to pyrazolopyrimidine derivatives showcases a powerful strategy for the construction of fused heterocyclic systems. This transformation is typically achieved in a stepwise manner, beginning with the synthesis of a pyrazole intermediate.

As discussed in section 3.5.2, this compound can be readily converted to 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one by reaction with hydrazine. This pyrazolone intermediate possesses the necessary functionality for further annulation to form the pyrimidine (B1678525) ring. The reaction of the pyrazolone with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent under appropriate conditions, leads to the formation of the pyrazolopyrimidine core. nih.govnih.gov

For instance, the reaction of the pyrazolone with an enaminone or a 1,3-diketone in the presence of a catalyst can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This approach allows for the introduction of various substituents on the pyrimidine ring, leading to a diverse range of compounds. Thiazolo[3,2-a]pyrimidine derivatives have also been synthesized from related starting materials, indicating the broad scope of this synthetic strategy. nih.govias.ac.inijsrch.com

| Intermediate | Reaction Type | Product Class |

| 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | Annulation | Pyrazolopyrimidine derivatives |

Oximation Reactions

Oximation of this compound introduces a hydroxyimino group at the C2 position, converting the β-keto ester into an α-oximino-β-keto ester. This reaction is a valuable functionalization, as the resulting oxime can be further transformed into other functional groups, such as amines or nitriles.

A reported method for a similar substrate, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, involves the use of ethyl nitrite (B80452) in the presence of a base like activated potassium carbonate. researchgate.net This method is expected to be applicable to the 2-methoxy isomer as well. The reaction proceeds via the formation of an enolate at the α-carbon, which then attacks the nitrosating agent.

General Reaction:

this compound + Ethyl Nitrite → (E/Z)-Ethyl 2-(hydroxyimino)-3-(2-methoxyphenyl)-3-oxopropanoate

The resulting oxime, (E/Z)-ethyl 2-(hydroxyimino)-3-(2-methoxyphenyl)-3-oxopropanoate, is a versatile intermediate. For example, reduction of the oxime group can lead to the formation of α-amino esters, which are important building blocks in peptide synthesis. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Ethyl Nitrite | (E/Z)-Ethyl 2-(hydroxyimino)-3-(2-methoxyphenyl)-3-oxopropanoate |

Enantioselective Transformations

Enantioselective transformations are crucial for accessing optically pure compounds from prochiral substrates. For this compound, the primary focus lies on the stereoselective reduction of the ketone group to afford the corresponding chiral β-hydroxy ester.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones, including β-keto esters. This technique typically employs a stable and readily available hydrogen donor, such as a mixture of formic acid and triethylamine, in place of gaseous hydrogen. The catalysts for these reactions are often chiral transition metal complexes, with ruthenium-based catalysts being particularly successful.

The Noyori-type catalysts, specifically those of the RuCl(p-cymene)[(S,S)-Ts-DPEN] class, have demonstrated high efficiency and enantioselectivity in the reduction of a wide array of ketones. researchgate.netnih.gov For α-unsubstituted β-aryl β-keto esters, a class to which this compound belongs, excellent enantioselectivities have been reported. nih.gov The reaction mechanism is understood to involve a metal-ligand bifunctional catalysis, where the catalyst and the hydrogen donor work in concert to achieve the reduction. chem-station.com

While specific research data on the asymmetric transfer hydrogenation of this compound is not extensively documented in the reviewed literature, the successful application of this methodology to structurally similar substrates provides a strong indication of its potential efficacy. For instance, α-unsubstituted β-aryl β-keto esters are known to undergo highly enantioselective transfer hydrogenation. nih.gov The steric and electronic properties of the ortho-methoxy substituent on the phenyl ring are expected to influence the reaction's outcome.

Below is a table with representative data for the asymmetric transfer hydrogenation of analogous β-aryl β-keto esters, illustrating the high yields and enantiomeric excesses that can be achieved with this method.

Table 1: Asymmetric Transfer Hydrogenation of Representative β-Aryl β-Keto Esters using a Ruthenium Catalyst

| Entry | Substrate (β-Aryl Group) | Catalyst | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (er) | Reference |

| 1 | Phenyl | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | DMF | High | 97:3 | nih.gov |

| 2 | 4-Methoxyphenyl | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | DMF | High | 98:2 | nih.gov |

| 3 | 3-Methoxyphenyl | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | DMF | High | 99:1 | nih.gov |

| 4 | 2-Biphenylyl | (S,S)-Wills Catalyst | HCOOH/NEt₃ | DMF | 87 | 97:3 | nih.gov |

Note: This table presents data for analogous compounds to illustrate the potential of the methodology for this compound.

Asymmetric hydrosilylation offers an alternative pathway for the enantioselective reduction of ketones. This method involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a chiral transition metal complex, typically based on rhodium or iridium. wikipedia.org The resulting silyl (B83357) ether can then be hydrolyzed to furnish the desired chiral alcohol.

While the direct asymmetric hydrosilylation of this compound is not prominently described in the surveyed scientific literature, the general methodology has been successfully applied to other classes of ketones and α,β-unsaturated esters. wikipedia.org For example, chiral rhodium-bis(oxazolinyl)phenyl (Phebox) catalysts have been effectively used in the conjugate hydrosilylation of 3,3-diarylacrylate derivatives, achieving high yields and enantioselectivities. nih.gov This suggests that similar catalytic systems could potentially be adapted for the enantioselective reduction of the keto group in β-keto esters.

The development of a specific protocol for the asymmetric hydrosilylation of this compound would require screening of various chiral ligands, silanes, and reaction conditions to achieve optimal stereocontrol. The electronic and steric nature of the ortho-methoxyphenyl group would likely play a significant role in the stereochemical outcome of the reaction.

Due to the lack of specific research data for the target molecule, a data table for this section is not provided. However, the principles of asymmetric hydrosilylation represent a viable, albeit less explored, avenue for the enantioselective synthesis of chiral 3-hydroxy-3-(2-methoxyphenyl)propanoates.

Applications of Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The chemical architecture of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, characterized by the presence of both a keto and an ester functional group separated by a methylene (B1212753) bridge, imparts a high degree of reactivity and synthetic versatility. This dual functionality allows it to participate in a wide array of chemical transformations, solidifying its role as a key intermediate in the synthesis of diverse molecular scaffolds.

One of the primary reactions leveraging its structure is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group of the β-keto ester with an aldehyde or ketone. For instance, derivatives such as (E)-ethyl 3-(2-((E)-3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acrylate have been synthesized, showcasing the compound's ability to act as a building block for more extended conjugated systems. lookchem.com The presence of the 2-methoxy group on the phenyl ring can influence the electronic properties and reactivity of the molecule, as well as the properties of the resulting products.

The reactivity of the dicarbonyl moiety also allows for the synthesis of various heterocyclic compounds. β-Keto esters are classical precursors for the synthesis of pyrazoles, pyrimidines, and other ring systems through reactions with dinucleophiles like hydrazine (B178648) and urea (B33335) derivatives. While specific examples for the 2-methoxy isomer are not extensively documented in readily available literature, the general reactivity pattern of β-keto esters suggests its high potential in this area.

Applications in Pharmaceutical Synthesis

The synthesis of biologically active molecules is a cornerstone of medicinal chemistry, and versatile intermediates are highly sought after. While direct examples of marketed drugs synthesized from this compound are not prominent in the literature, the structural motifs accessible from this precursor are prevalent in many pharmaceutical agents. For instance, related β-keto esters are instrumental in synthesizing quinoline (B57606) and coumarin (B35378) derivatives, which are known to exhibit a wide range of pharmacological activities, including anticonvulsant properties.

The synthesis of complex pharmaceutical intermediates often involves multiple steps where compounds like this compound can serve as a crucial starting point. For example, the related compound, ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, is a known precursor for Tesaglitazar, a PPAR-alpha/gamma agonist. researchgate.net This highlights the potential of methoxyphenyl-substituted propanoates in building the core structures of modern pharmaceuticals. The development of efficient synthetic routes to such intermediates is a continuous area of research. researchgate.net

Utilization in Agrochemical Development

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, relies on the efficient synthesis of compounds with high biological activity. While specific applications of this compound in the agrochemical industry are not widely reported, the heterocyclic structures that can be derived from it are of interest in this field. For example, pyrazole (B372694) and thiazole (B1198619) derivatives, which can be synthesized from β-keto esters, are known to be part of various commercial agrochemicals. The exploration of new derivatives from readily available starting materials like this compound remains a viable strategy for the discovery of new crop protection agents.

Contributions to Specialty Chemical Production

Specialty chemicals, which are produced for specific end-uses, encompass a wide range of products including dyes, pigments, and polymers. The chromophoric systems present in many dyes and pigments can be constructed using condensation reactions where intermediates like this compound could play a role. For example, the synthesis of certain coumarin derivatives, which are used as fluorescent dyes, can start from β-keto esters.

In the realm of polymer chemistry, monomers derived from functionalized intermediates can be used to produce specialty polymers with tailored properties. While there is no direct evidence of this compound being used for this purpose, its reactive sites offer potential for incorporation into polymer chains or for the synthesis of functional monomers. The related compound, ethyl 3-ethoxypropionate, is utilized as a solvent in the manufacturing of polyesters, polyurethanes, and epoxies, indicating the utility of similar structures in this sector. silverfernchemical.com

Building Block for Complex Molecular Architectures

The construction of complex molecular architectures, including natural products and their analogues, is a significant challenge in organic synthesis. This compound, with its multiple functional groups, serves as a valuable C5 building block. It can be elaborated through various synthetic transformations to introduce additional complexity and stereocenters.

For instance, the synthesis of furo[3,2-c]chromen-4-ones, a class of compounds with interesting biological activities, often starts from precursors that can be derived from β-keto esters. The ability to construct fused ring systems is a testament to the utility of this starting material. The strategic placement of the methoxy (B1213986) group at the ortho position can influence the regioselectivity of cyclization reactions and provide a handle for further functionalization, making it a useful tool for synthetic chemists aiming to build intricate molecular frameworks.

Investigation of Biological Activities and Mechanistic Pathways of Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate and Its Analogs

Potential Therapeutic Applications and Lead Compound Identification

Research into the therapeutic potential of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is still in its nascent stages. However, the broader class of methoxyphenyl derivatives has been the subject of various studies, suggesting potential avenues for investigation. For instance, analogs of this compound are being explored for their medicinal properties. The core structure of ethyl 3-oxopropanoate (B1240783) serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of a wide range of derivatives with diverse biological activities. The identification of a specific therapeutic application for this compound itself requires further dedicated research to establish its profile as a potential lead compound.

Antimicrobial Activity Studies

The antimicrobial properties of this compound have not been extensively documented in publicly available research. However, studies on related compounds and extracts containing similar chemical motifs provide a basis for potential investigation.

Efficacy Against Bacterial Strains

Efficacy Against Fungal Strains

Similar to its antibacterial profile, the direct antifungal activity of this compound is not well-characterized. Research on ethanolic extracts of various plants has demonstrated activity against multidrug-resistant Candida species, with the presence of phenols and other compounds noted. nih.gov However, the specific contribution of compounds like this compound to this activity remains to be elucidated.

Due to the lack of specific data, a data table for the antimicrobial activity of this compound cannot be generated at this time.

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a well-established area of research. The presence of a methoxyphenyl group in this compound suggests that it may possess antioxidant properties. The mechanism of antioxidant activity for phenolic compounds often involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals, a process that can be influenced by the presence and position of other substituents on the aromatic ring.

Studies on other methoxyphenol derivatives have shown that they can act as free radical scavengers. nih.gov The evaluation of the direct free radical scavenging activity of this compound would require specific assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Without such studies, a detailed description of its antioxidant mechanisms remains speculative.

A data table for the antioxidant properties of this compound is not available due to a lack of specific experimental data.

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. The structural features of this compound make it a candidate for investigation as an enzyme inhibitor.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. While there is a wealth of research on AChE inhibitors, specific studies detailing the inhibitory activity of this compound against AChE are not currently available. Research on other classes of compounds, such as oxadiazole derivatives, has identified molecules with a methoxyphenyl moiety that exhibit AChE inhibitory activity. nih.gov These findings suggest that the methoxyphenyl group can be a valuable component in the design of AChE inhibitors, but direct testing of this compound is necessary to determine its specific activity and kinetics.

A data table for the acetylcholinesterase inhibition by this compound cannot be provided as no kinetic data has been published.

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132). mdpi.com While AChE is the primary regulator of acetylcholine in the brain, BChE activity becomes more significant in the progression of neurodegenerative conditions like Alzheimer's disease. nih.gov Consequently, the selective inhibition of BChE is a promising therapeutic strategy. nih.govnih.gov

Although this compound itself has not been extensively studied as a BChE inhibitor, research on structurally related compounds suggests its potential in this area. A study on α,β-dehydrophenylalanine choline (B1196258) esters identified a potent inhibitor of human BChE with a structure containing a benzoyl group with a methoxy (B1213986) substituent in the 2-position (ortho position). nih.gov This particular analog demonstrated a strong inhibitory constant (Ki) of 0.08 µM for BChE, indicating high potency. nih.gov The orientation of the two benzene (B151609) rings towards key amino acid residues (Trp 82 and Tyr 332) in the BChE active site was crucial for its inhibitory action. nih.gov

The presence of the 2-methoxyphenyl group in this compound suggests it may also fit favorably into the active site of BChE, potentially making it and its derivatives a promising scaffold for the development of new, selective BChE inhibitors.

Table 1: Butyrylcholinesterase (BChE) Inhibition by an Analog

| Compound | Inhibition Constant (Ki) for BChE |

|---|---|

| Choline ester of dehydrophenylalanine with a 2-methoxybenzoyl group | 0.08 µM |

Data sourced from a study on α,β-dehydrophenylalanine choline esters. nih.gov

Implications for Neurodegenerative Diseases

The potential for BChE inhibition directly links this compound to the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov By preventing the breakdown of acetylcholine, BChE inhibitors can help maintain levels of this crucial neurotransmitter, which is important for cognitive functions like learning and memory. nih.gov

Furthermore, the core structure of this compound is a β-keto ester. This class of compounds is structurally related to ketone bodies, such as β-hydroxybutyrate, which are known to have significant neuroprotective effects. nih.govnih.gov Ketone bodies can serve as an alternative energy source for the brain when glucose metabolism is impaired, a common feature in aging and neurodegenerative diseases. mdpi.comyoutube.com Studies have shown that ketone bodies and ketogenic diets can enhance mitochondrial function, reduce oxidative stress, and protect neurons from various types of injury, which may slow the progression of diseases like Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com The administration of ketone esters has been shown to delay central nervous system oxygen toxicity and improve cognitive abilities in models of cognitive impairment. metagenicsinstitute.com Therefore, as a β-keto ester, this compound may share some of these neuroprotective metabolic properties.

Anti-inflammatory Investigations

Chronic inflammation is a key factor in a wide range of diseases. Methoxyphenolic compounds, a class to which this compound belongs, have demonstrated notable anti-inflammatory properties. Research on various 4-substituted methoxyphenols has shown that they can inhibit the production of multiple inflammatory mediators, including cytokines and chemokines like IL-6, IL-8, and CCL2, in human airway cells. nih.gov

One study established the half-maximal inhibitory concentration (IC50) values for several methoxyphenolic compounds, revealing their potential to counter inflammation. nih.gov For instance, diapocynin (B158019) and resveratrol, a related compound, showed significant anti-inflammatory activity. nih.gov The anti-inflammatory action of these compounds may occur through post-transcriptional regulation by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov Another study on ethyl p-methoxycinnamate, which also contains an ethyl ester and a methoxy-substituted phenyl group, confirmed its significant anti-inflammatory activity. ugm.ac.id These findings suggest that this compound could possess similar anti-inflammatory effects, making it a candidate for further investigation in inflammatory conditions.

Table 2: Anti-inflammatory Activity of Related Methoxyphenolic Compounds

| Compound | IC50 Value (µM) |

|---|---|

| Diapocynin | 20.3 |

| Resveratrol | 42.7 |

| 2-Methoxyhydroquinone | 64.3 |

| Apocynin | 146.6 |

| 4-Amino-2-methoxyphenol | 410 |

Data from a study on the effects of methoxyphenols on TNF-α-induced cytokine production. nih.gov

Anticancer Activity Research

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapy agents eliminate cancer cells. An indole-based small molecule, for example, was found to induce morphological changes in cancer cells that are suggestive of apoptosis. metagenicsinstitute.com Although the specific apoptotic pathways for this compound have not been elucidated, this is a common mechanism of action for anticancer compounds and would be a primary focus of future research.

Disruption of the cell cycle is another key strategy in cancer therapy. Many effective anticancer compounds exert their effects by causing cell cycle arrest, often at the G2/M checkpoint, which prevents cancer cells from dividing and proliferating. For example, a potent indole-based cytotoxic agent was shown to cause an accumulation of cells in the G2 phase of the cell cycle. metagenicsinstitute.com This G2/M blockade is a common mechanism for various classes of anticancer compounds. metagenicsinstitute.com Given the cytotoxic potential of related compounds, it is plausible that this compound or its derivatives could also function by inducing cell cycle arrest.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better therapeutic properties. Several compounds with structural similarities to this compound have been identified as promising anticancer agents. For instance, a series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which share the ethyl carboxylate and aryl group, have shown potent anti-tumor activity against various cancer cell lines, with some analogs having IC50 values in the low micromolar range. nih.gov Specifically, one of the most potent compounds in this series recorded an IC50 value of 5.4 µM against HeLa cells. nih.gov

The structural features of this compound, including the ethyl ester and the substituted phenyl ring, are present in many biologically active molecules. This suggests that it could serve as a valuable scaffold or lead compound for the design and synthesis of novel, more potent anticancer therapeutics.

Table 3: Anticancer Activity of a Related Furo[3,4-c]pyran-3a-carboxylate Analog

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.4 |

Data from a study on ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. nih.gov

Antimitotic Effects

Direct studies on the antimitotic effects of this compound are not readily found in scientific literature. However, the broader class of compounds known as β-keto esters, to which this compound belongs, has been a subject of interest in the development of novel therapeutic agents.

Research into structurally related compounds, such as certain chalcones and their derivatives that also contain a methoxyphenyl group, has shown significant antimitotic activity. These compounds often exert their effects by interacting with tubulin, a key protein in the formation of the mitotic spindle during cell division. For instance, some chalcone (B49325) derivatives have been found to inhibit tubulin polymerization, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis in cancer cells.

Furthermore, studies on other complex heterocyclic compounds synthesized from aryl-substituted β-keto esters have demonstrated potent anti-proliferative activities against various cancer cell lines. nih.gov While this does not directly confirm the antimitotic activity of this compound, it suggests that the core β-keto ester scaffold combined with an aryl group is a promising feature for the design of antimitotic agents.

Molecular Mechanism of Action Studies

The molecular mechanisms of action for this compound have not been specifically elucidated. However, based on studies of analogous compounds, several potential pathways can be considered.

Compounds with a β-keto ester moiety and methoxyphenyl groups have shown the potential to inhibit various enzymes. For example, some studies on related compounds have explored their inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). The structural features of this compound, particularly the methoxyphenyl group, are present in many known enzyme inhibitors.

Additionally, research on other classes of compounds containing the β-keto ester functional group has indicated potential inhibitory activity against bacterial enzymes, suggesting a possible role as antibacterial agents. nih.govnih.gov These studies often focus on enzymes essential for bacterial survival or virulence, such as those involved in quorum sensing. nih.govnih.gov

There is a lack of direct evidence for receptor modulation by this compound. However, the methoxyphenyl group is a common pharmacophore in ligands for various receptors. For instance, derivatives of methoxyphenyl compounds have been investigated for their ability to bind to serotonin (B10506) receptors. The specific substitution pattern on the phenyl ring is crucial for receptor affinity and selectivity. Therefore, it is plausible that this compound could interact with certain receptors, but this remains a speculative area requiring experimental validation.

The modulation of cellular signaling pathways by this compound has not been directly investigated. Nevertheless, many natural and synthetic compounds containing the methoxyphenyl moiety are known to affect key signaling cascades implicated in cell proliferation, survival, and apoptosis. asianpubs.org

Prominent pathways that are often modulated by such compounds include:

MAPK/ERK Pathway: This pathway is crucial for cell growth and proliferation, and its inhibition is a common target for anticancer drugs.

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell survival, growth, and metabolism. asianpubs.org

NF-κB Signaling Pathway: This pathway plays a significant role in inflammation and cell survival.

The potential for this compound to modulate these or other pathways would depend on its specific interactions with upstream or downstream components, an area that awaits scientific exploration.

Specific protein binding interactions of this compound have not been reported. The presence of a β-keto ester group suggests the potential for chelation with metal ions in the active sites of metalloenzymes. The aromatic methoxyphenyl ring can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the amino acid residues in the binding pockets of proteins. Computational docking studies on analogous β-keto esters have been used to predict their binding modes with target proteins, offering a theoretical framework for understanding potential interactions. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate Derivatives

Impact of Substituent Modifications on Biological Activity

The chemical properties and, consequently, the biological activity of a compound are significantly influenced by the intrinsic inductive effects of its atoms and functional groups. mdpi.com These groups are broadly classified as electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). mdpi.com The introduction of different substituents onto the core structure of a phenylpropanoate derivative can dramatically alter its physicochemical properties, bioavailability, and efficacy. mdpi.com

For instance, the incorporation of halogen atoms, which are typical EWGs, is a common strategy in drug design to alter properties like oral absorption and cell membrane permeability. mdpi.com Studies on related scaffolds have demonstrated that the nature of the substituent on the phenyl ring is a critical determinant of biological potency. In research targeting the PAK4 protein, a series of compounds with different substituents were evaluated. mdpi.com A compound featuring a bromine atom (an EWG) was compared with analogs containing other halogens (chlorine, fluorine) and an electron-donating methyl group (CH3). The results, measured by the half-maximal inhibitory concentration (IC50), showed a clear dependence on the substituent.

| Compound Analogue | Substituent | Property | IC₅₀ (nM) |

|---|---|---|---|

| 1 | -Br | EWG | 5150 mdpi.com |

| 2 | -Cl | EWG | 8533 mdpi.com |

| 3 | -F | EWG | >30,000 mdpi.com |

| 4 | -CH₃ | EDG | >30,000 mdpi.com |

This data clearly indicates that the presence and nature of the substituent have a profound effect on biological activity. mdpi.com Similarly, studies on other heterocyclic compounds, such as benzoxazole (B165842) derivatives, have shown that electron-donating groups like methoxy (B1213986) (-OCH3) and dimethylamino (-NMe2) on the phenyl ring can confer significant antifungal activity. nih.gov In contrast, the presence of an electron-accepting fluorine atom resulted in a threefold decrease in activity in one case. nih.gov The electronic effects of substituents are known to influence the stability, reactivity, and pharmacological properties of various compound classes. mdpi.com

Comparative Analysis with Structurally Related Compounds

The position and number of methoxy groups on the phenyl ring can greatly affect a compound's biological profile. While the parent compound has a single methoxy group at the ortho-position, analogs with multiple methoxy groups have been synthesized and studied. researchgate.netnih.gov Research on benzoxazole derivatives revealed that a compound with a 2,5-dimethoxyphenyl group was active, whereas a derivative with a 3,4,5-trimethoxyphenyl arrangement was also active, suggesting that the substitution pattern is more critical than the sheer number of methoxy groups. nih.gov However, another analog with a 2,4,5-trimethoxyphenyl substitution was found to be inactive. nih.gov In a separate study on ketamine analogs, the 2-methoxyphenyl derivative was explicitly synthesized for SAR analysis. mdpi.com The investigation of various methoxy-substituted propenoates further underscores the chemical diversity achievable through these modifications. researchgate.net

Halogenation is a key strategy in medicinal chemistry. mdpi.com The substitution of a hydrogen atom with a halogen like bromine, chlorine, or fluorine can impact molecular interactions and biological function. As shown in Table 1, replacing a bromine atom with a smaller chlorine atom decreased the inhibitory potency against PAK4, and replacement with fluorine led to a near-total loss of activity. mdpi.com This suggests that the size and electronegativity of the halogen are crucial for the interaction with the target protein. mdpi.com

Conversely, substituting an EWG with an electron-donating alkyl group, such as a methyl group (-CH3), can also lead to a significant drop in activity, as seen in the case of the methyl-substituted analog which was largely inactive against PAK4. mdpi.com The synthesis of a wide array of halogenated and methoxy-substituted isopropyl 2-cyano-3-phenyl-2-propenoates highlights the extensive exploration of these substitutions in developing novel compounds. researchgate.net

Rational Design of Novel Derivatives

Rational design is a strategic approach that leverages SAR data to create new molecules with improved characteristics. By understanding which functional groups and substitution patterns are beneficial or detrimental to biological activity, chemists can design novel derivatives with a higher probability of success. This process often involves computational methods, such as molecular docking, to predict how a newly designed molecule will interact with its biological target. mdpi.com

The design strategy for new analogs often involves modifications to different parts of the molecular scaffold to identify the motifs essential for the desired activity. nih.gov For example, in the development of antimalarial agents, a hit compound was systematically modified at various positions (R¹, R², R³, R⁴) to explore the chemical space and improve potency. nih.gov This can involve altering linker flexibility and length or introducing different cyclic or heterocyclic groups. nih.gov The insights gained from initial SAR studies, such as the importance of an ortho-methoxy group or the tolerance for certain halogen substituents, would directly inform the rational design of new ethyl 3-(2-methoxyphenyl)-3-oxopropanoate derivatives.

Optimization Strategies for Enhanced Biological Potency

Once a promising lead compound is identified, optimization strategies are employed to enhance its biological potency, selectivity, and pharmacokinetic properties. This iterative process involves synthesizing and testing a series of closely related analogs. nih.gov

Key optimization strategies include:

Systematic Substituent Modification : Based on initial SAR, various substituents are systematically introduced to the phenyl ring to find the optimal electronic and steric properties for target engagement. nih.gov For example, after identifying an adamantanyl group as highly potent at one position, further modifications were focused on other parts of the molecule to seek further improvements. nih.gov

Improving Solubility and Metabolic Stability : Modifications are often made to enhance a compound's solubility or metabolic stability, which are crucial for its in vivo efficacy. However, these changes can sometimes lead to a decrease in potency, requiring a careful balance. For instance, introducing heterocyclic groups or a hydroxyl group to improve the solubility of a cyclohexyl-containing analog resulted in less active compounds, indicating that polar groups were not well-tolerated at that specific position. nih.gov

Fine-Tuning Side Chains : In many drug discovery programs, the optimization of side chains is a critical step. A series of propanoic acid analogs were optimized by introducing one or two substituents into their phenyl moieties, which in most cases led to an increase or retention of their in vitro activities. nih.gov This targeted approach allows for the fine-tuning of interactions within the target's binding pocket.

Through these focused optimization strategies, derivatives with significantly improved potency can be developed. For example, a systematic modification of a pyrazolopyrimidinone (B8486647) scaffold led to an analog with a tenfold increase in in vitro antimalarial potency. nih.gov

Computational and Theoretical Studies on Ethyl 3 2 Methoxyphenyl 3 Oxopropanoate

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. A thorough review of scientific literature indicates that specific molecular docking studies featuring ethyl 3-(2-methoxyphenyl)-3-oxopropanoate have not been extensively published.

However, such investigations would be valuable in exploring the potential biological activity of this compound. The general procedure for a molecular docking study of this compound would involve:

Target Selection: Identifying potential protein targets based on the structural features of the compound or its known biological activities.

Ligand and Receptor Preparation: Generating the 3D structure of this compound and preparing the chosen protein receptor by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using specialized software to fit the ligand into the receptor's binding pocket in various conformations and orientations.

Scoring and Analysis: Calculating the binding affinity for each pose to identify the most stable complex and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

These studies could provide valuable hypotheses about the compound's mechanism of action at a molecular level, guiding future experimental research in drug discovery and development.

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. While comprehensive, peer-reviewed quantum chemical analyses of this compound are not prominent in the literature, some fundamental properties have been calculated and are available in chemical databases. These calculations provide foundational data about the molecule's physical and chemical characteristics.

A selection of computationally derived properties for this compound is presented below. These values are typically derived from methods like Density Functional Theory (DFT) or other ab initio calculations.

| Property | Calculated Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.237 g/mol |

| Exact Mass | 222.089203 u |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 307.8±17.0 °C at 760 mmHg |

| Flash Point | 132.7±21.0 °C |

| Polar Surface Area (PSA) | 52.60 Ų |

| LogP (octanol-water partition coefficient) | 2.09 |

| Index of Refraction | 1.504 |

These calculated parameters are crucial for predicting the compound's behavior in various environments and for designing synthetic routes or formulation strategies. For instance, the LogP value suggests a moderate lipophilicity, which is an important factor in pharmacokinetic predictions.

Mechanistic Insights from Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

Currently, there is a lack of specific published studies that apply computational modeling to understand the reaction mechanisms involving this compound. However, the application of such methods could provide significant insights. For example, DFT calculations could be employed to study:

The Claisen Condensation: The synthesis of this compound often involves a Claisen-type condensation. Computational modeling could map out the reaction pathway, determine the activation energies for each step, and explain the regioselectivity of the reaction.

Keto-Enol Tautomerism: This compound can exist in equilibrium with its enol tautomer. Computational studies could quantify the relative stabilities of the keto and enol forms and the energy barrier for their interconversion, which is crucial for understanding its reactivity.

Reaction with Nucleophiles and Electrophiles: Modeling the reactions of this compound with various reagents would allow for the prediction of reaction outcomes and the rationalization of product distributions. This involves calculating properties like frontier molecular orbitals (HOMO and LUMO) to identify the sites most susceptible to nucleophilic or electrophilic attack.

By providing a detailed, atomistic view of reaction processes, computational modeling can serve as a powerful predictive tool, guiding experimental efforts to optimize reaction conditions and explore the synthetic utility of this compound.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in solution. Due to keto-enol tautomerism, the NMR spectra typically show two distinct sets of signals corresponding to the two forms present in equilibrium. nih.gov

Proton (¹H) NMR

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The presence of both keto and enol forms results in a complex spectrum where signals for both tautomers can be observed and assigned.

Keto Tautomer: The keto form is characterized by a key singlet signal for the active methylene (B1212753) protons (–CO–CH₂–CO–). The ethyl group gives rise to a quartet for the methylene (–O–CH₂–CH₃) protons and a triplet for the methyl (–O–CH₂–CH₃) protons. The aromatic protons on the 2-methoxyphenyl group appear in the aromatic region, and the methoxy (B1213986) group (–OCH₃) protons appear as a distinct singlet.

Enol Tautomer: The enol form is distinguished by a vinylic proton signal (–C=CH–) and a characteristic downfield signal for the enolic hydroxyl proton (–OH), which is often broad due to hydrogen bonding and exchange. chegg.com The signals for the ethyl, methoxy, and aromatic groups are also present but with slightly different chemical shifts compared to the keto form.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Tautomer | Expected Chemical Shift (ppm) | Multiplicity |

| Enolic OH | Enol | ~12.5 | Singlet (broad) |

| Aromatic H | Keto & Enol | 6.9 - 7.8 | Multiplet |

| Vinylic CH | Enol | ~5.5 - 5.7 | Singlet |

| Methylene O-CH₂ -CH₃ | Keto & Enol | ~4.2 | Quartet |

| Methylene -CO-CH₂ -CO- | Keto | ~3.9 | Singlet |

| Methoxy O-CH₃ | Keto & Enol | ~3.8 | Singlet |

| Methyl -O-CH₂-CH₃ | Keto & Enol | ~1.3 | Triplet |

Note: The chemical shifts are approximate and based on values reported for structurally similar β-keto esters. The exact values can vary based on solvent and concentration. nih.govchemicalbook.com

Carbon (¹³C) NMR

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As with ¹H NMR, separate signals are observed for the carbon atoms of the keto and enol tautomers.

Keto Tautomer: The spectrum of the keto form shows distinct signals for the ketonic carbonyl carbon (Ar–C=O) and the ester carbonyl carbon (–O–C=O), typically in the range of 190-205 ppm and 165-175 ppm, respectively. libretexts.org It also features a signal for the α-methylene carbon (–CO–CH₂–CO–).

Enol Tautomer: The enol form has signals for the vinylic carbons (C=C) and only one carbonyl signal (ester), which is slightly shifted due to conjugation. The carbon attached to the hydroxyl group (C–OH) is observed at a higher field compared to the ketonic carbonyl of the keto form.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Tautomer | Expected Chemical Shift (ppm) |

| Ketone C=O | Keto | ~190 - 195 |